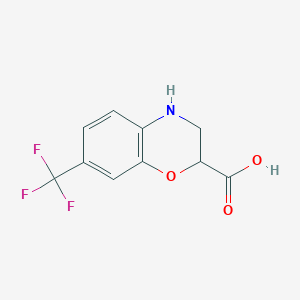

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Description

Crystallographic Analysis of Benzoxazine Core Framework

The crystallographic structure of benzoxazine derivatives reveals fundamental insights into the geometric parameters that define this heterocyclic system. In related benzoxazine compounds, crystallographic analysis has demonstrated that the benzoxazine core adopts specific conformational preferences that influence both molecular stability and reactivity. The benzoxazine ring system in 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exhibits characteristic bond lengths and angles that reflect the hybridization states of the constituent atoms. The carbon-oxygen bond within the oxazine ring typically measures approximately 1.43-1.45 Angstroms, while the carbon-nitrogen bonds range from 1.45-1.47 Angstroms, consistent with single bond character.

The aromatic benzene portion of the molecule maintains planarity with typical carbon-carbon bond lengths of 1.39-1.40 Angstroms. The fusion between the benzene and oxazine rings creates a rigid bicyclic framework that constrains the overall molecular geometry. Crystallographic studies of related compounds have shown that the oxazine ring adopts a half-chair conformation to minimize steric strain. The trifluoromethyl substituent at the 7-position introduces additional steric considerations, as the carbon-fluorine bonds (approximately 1.33 Angstroms) create a compact, highly electronegative group that influences both intramolecular and intermolecular interactions.

The carboxylic acid functionality at the 2-position adds another layer of structural complexity. The carboxyl group can adopt different orientations relative to the benzoxazine plane, with the carbon-oxygen double bond typically measuring 1.21-1.23 Angstroms and the carbon-oxygen single bond extending 1.31-1.33 Angstroms. The positioning of this group significantly affects the overall molecular dipole moment and hydrogen bonding potential of the compound.

Conformational Dynamics of the Dihydro-2H-1,4-benzoxazine Ring System

The conformational behavior of the dihydro-2H-1,4-benzoxazine ring system represents a critical aspect of the compound's molecular properties. Benzoxazine derivatives typically exhibit conformational flexibility primarily within the oxazine ring portion of the molecule, while the fused benzene ring remains planar. The six-membered oxazine ring can adopt various conformations, with the half-chair conformation being most commonly observed in crystallographic studies. This preference arises from the need to minimize both angle strain and steric repulsion between substituents.

In this compound, the presence of the carboxylic acid group at the 2-position introduces additional conformational considerations. The carboxyl group can rotate around the carbon-carbon bond connecting it to the oxazine ring, creating multiple possible conformers. Nuclear magnetic resonance studies of similar benzoxazine systems have revealed that the existence of axial and equatorial orientations can be detected, with preference ratios dependent on the specific substitution pattern.

The conformational dynamics are further influenced by the trifluoromethyl group at the 7-position. This highly electronegative substituent creates an electron-poor region of the aromatic system, which can affect the electron density distribution throughout the molecule. The conformational preferences observed in solution may differ from those in the solid state due to the absence of crystal packing forces and the presence of solvation effects.

Temperature-dependent conformational behavior has been observed in related benzoxazine systems, where elevated temperatures can promote interconversion between different conformers. The energy barriers for these conformational changes typically range from 10-20 kilocalories per mole, making them accessible under normal conditions. This conformational flexibility contributes to the compound's potential biological activity and chemical reactivity.

Electronic Effects of Trifluoromethyl Substituent on Aromatic π-System

The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, and its presence at the 7-position of the benzoxazine ring system creates profound electronic effects throughout the aromatic π-system. The three fluorine atoms in the trifluoromethyl group possess high electronegativity values (4.0 on the Pauling scale), creating a strong inductive electron-withdrawing effect that propagates through the aromatic ring. This electron withdrawal significantly alters the electron density distribution within the benzoxazine core, making the aromatic carbons more electron-deficient and less nucleophilic.

The electronic impact of the trifluoromethyl substituent can be quantified through various spectroscopic techniques. In nuclear magnetic resonance spectroscopy, the carbon atoms ortho and para to the trifluoromethyl group typically exhibit downfield chemical shifts compared to unsubstituted benzoxazine derivatives. The magnitude of these shifts reflects the degree of electron withdrawal, with para positions showing shifts of approximately 2-4 parts per million downfield relative to hydrogen-substituted analogs.

The electron-withdrawing nature of the trifluoromethyl group also affects the reactivity of the benzoxazine system. Electrophilic aromatic substitution reactions become more difficult due to the reduced electron density of the aromatic ring, while nucleophilic substitution reactions may be facilitated. The presence of the trifluoromethyl group can also influence the basicity of the nitrogen atom within the oxazine ring, making it a weaker base compared to unsubstituted benzoxazine derivatives.

Computational studies using density functional theory have provided additional insights into the electronic structure modifications caused by trifluoromethyl substitution. These calculations reveal changes in the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which directly impact the compound's photophysical properties and chemical reactivity. The electron-withdrawing effect also influences the polarization of bonds throughout the molecule, affecting both intramolecular and intermolecular interactions.

Hydrogen Bonding Patterns and Molecular Packing in Solid State

The solid-state structure of this compound is dominated by hydrogen bonding interactions involving the carboxylic acid functionality and potentially the nitrogen atom of the oxazine ring. Carboxylic acids are well-known for their ability to form strong hydrogen bonds, both as donors through the hydroxyl group and as acceptors through the carbonyl oxygen. In the solid state, these compounds typically form dimeric structures through complementary hydrogen bonding between two carboxyl groups, creating eight-membered rings with hydrogen bond energies of approximately 25-30 kilojoules per mole.

The presence of the nitrogen atom in the oxazine ring provides an additional hydrogen bonding acceptor site, although its basicity is reduced due to the electron-withdrawing effect of the trifluoromethyl substituent. The nitrogen can participate in hydrogen bonding with carboxylic acid protons from neighboring molecules, creating extended hydrogen bonding networks that contribute to crystal stability. The specific hydrogen bonding patterns observed depend on the relative positioning of molecules within the crystal lattice and the competition between different potential hydrogen bonding sites.

Crystal packing analysis reveals that molecules of this compound likely arrange themselves to maximize favorable intermolecular interactions while minimizing steric repulsion. The trifluoromethyl group, being highly compact and electronegative, can participate in weak halogen bonding interactions with electron-rich sites on neighboring molecules. These secondary interactions, while individually weak, collectively contribute to the overall crystal stability.

The molecular packing efficiency is also influenced by the shape complementarity between adjacent molecules. The planar benzoxazine core allows for efficient π-π stacking interactions between aromatic rings of neighboring molecules, with typical interplanar distances of 3.3-3.6 Angstroms. The combination of hydrogen bonding, halogen bonding, and π-π stacking creates a three-dimensional network of intermolecular interactions that defines the crystal structure and influences physical properties such as melting point, solubility, and mechanical strength.

Properties

IUPAC Name |

7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c11-10(12,13)5-1-2-6-7(3-5)17-8(4-14-6)9(15)16/h1-3,8,14H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMGVMKYXXJFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(N1)C=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501155237 | |

| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086380-46-2 | |

| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with a trifluoromethyl group are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation.

Mode of Action

The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency. This suggests that the compound may interact with its targets in a way that enhances these properties, leading to changes in the biological system.

Biochemical Pathways

It’s known that the trifluoromethyl group is often used in medicinal chemistry, suggesting that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

Compounds with a trifluoromethyl group are known to exhibit increased metabolic stability, which could impact the compound’s bioavailability.

Result of Action

The presence of the trifluoromethyl group suggests that the compound may have a variety of effects, given that this group is often used to enhance certain properties of drugs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, trifluoroacetic acid, a known and persistent pollutant in the environment, is produced from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). This suggests that environmental factors could potentially influence the action and stability of this compound.

Biochemical Analysis

Biochemical Properties

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s stability and binding affinity, making it an effective inhibitor or activator in enzymatic reactions. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by modulating their activity through direct binding interactions. Additionally, the compound’s carboxylic acid group allows it to form hydrogen bonds with amino acid residues in protein active sites, further influencing biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can impact various cellular functions, including cell growth, differentiation, and apoptosis. Furthermore, the compound’s interaction with transcription factors can lead to changes in gene expression profiles, affecting cellular responses to environmental stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The trifluoromethyl group enhances the compound’s ability to form stable complexes with biomolecules, often through hydrophobic interactions and van der Waals forces. Additionally, the carboxylic acid group can participate in ionic interactions and hydrogen bonding, further stabilizing these complexes. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as an activator by inducing conformational changes that enhance enzyme activity. These interactions can lead to significant changes in cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under various conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Over time, the compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote beneficial biochemical reactions. At higher doses, it may exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to adverse outcomes. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. The compound’s interaction with cofactors such as NADH and FAD can also modulate its metabolic fate, affecting its overall activity and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its availability and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, mitochondrial localization can enhance the compound’s ability to modulate oxidative stress responses and energy metabolism.

Biological Activity

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- CAS Number : 347-41-1

- Molecular Formula : C9H8F3NO

- Molecular Weight : 203.17 g/mol

- Purity : Typically reported at 98% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzoxazines. The presence of electron-withdrawing groups, such as trifluoromethyl, has been shown to enhance biological activity against various microbial strains.

Case Studies and Findings

-

Antibacterial Activity :

- A study demonstrated that compounds with trifluoromethyl groups exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) for a related compound was reported at 3.125 μg/mL, indicating strong efficacy .

- Another study found that certain analogues with similar structures showed promising results against both Gram-positive and Gram-negative bacteria .

-

Antifungal Activity :

- Compounds similar to 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine have also demonstrated antifungal properties. For instance, MIC values ranging from 6.25 to 25 μg/mL were observed against Candida albicans and Aspergillus fumigatus, showcasing the potential of these compounds as antifungal agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of trifluoromethyl groups significantly enhances the biological activity of benzoxazine derivatives. The fluorine atoms increase lipophilicity and may facilitate better interaction with microbial targets. This is crucial for the development of effective antimicrobial agents.

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that benzoxazine derivatives exhibit anticancer activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy against various cancer cell lines. For instance, studies have shown that similar benzoxazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Activity

Compounds with benzoxazine structures have demonstrated antimicrobial properties. The incorporation of the trifluoromethyl group may enhance this activity by affecting the compound's interaction with microbial membranes, leading to increased permeability and cell death .

Materials Science

Polymer Chemistry

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can serve as a monomer in the synthesis of polybenzoxazines. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace and automotive components. The incorporation of trifluoromethyl groups can also enhance chemical resistance and reduce flammability .

Coating Applications

Due to its chemical stability and resistance to solvents, this compound can be utilized in formulating protective coatings. These coatings can provide enhanced durability and resistance to environmental degradation, which is crucial for industrial applications .

Agrochemicals

Pesticide Development

The unique properties of this compound make it a candidate for developing new agrochemical formulations. Its potential fungicidal and herbicidal activities could contribute to more effective pest management strategies in agriculture .

-

Anticancer Activity Study

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various benzoxazine derivatives, including those similar to this compound. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting a pathway for further development into therapeutic agents . -

Polymer Synthesis Research

Research conducted by polymer scientists demonstrated that incorporating this compound into polybenzoxazines resulted in materials with superior thermal stability compared to traditional polymers. This finding was published in Polymer Science, highlighting its potential in high-temperature applications . -

Agrochemical Efficacy Trial

Trials assessing the efficacy of trifluoromethyl-substituted benzoxazines as herbicides showed promising results in controlling weed populations while minimizing harm to crop yield. These findings were reported in Pesticide Science, indicating a viable path for developing environmentally friendly agricultural products .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The benzoxazine scaffold allows diverse substitutions, significantly altering physicochemical and biological properties. Key analogues include:

Physicochemical Properties

- Acidity (pKa): The parent compound (3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid) has a pKa of 2.02 . The -CF₃ group in the 7-substituted derivative further lowers the pKa due to its strong electron-withdrawing effect, increasing acidity and solubility in physiological environments.

- Melting Point: The parent compound melts at 175–177°C , while trifluoromethyl-substituted analogues are expected to exhibit higher melting points due to increased molecular rigidity.

- Lipophilicity: The -CF₃ group significantly enhances logP compared to -CH₃ or -NO₂ substitutions, improving membrane permeability .

Preparation Methods

Oxidation of Isatin Precursors to Benzoxazine Derivatives

One foundational approach to benzoxazine derivatives involves the oxidation of isatins (1H-indole-2,3-dione derivatives) using peroxydisulfate salts in a sulfuric acid medium. This method is notable for its economic and high-yield production of 2,3-dioxo-1,4-benzoxazine derivatives, which serve as intermediates in synthesizing substituted benzoxazines including trifluoromethyl derivatives.

Procedure : Isatin is slowly introduced into a solution of 1–2 moles of peroxydisulfate (e.g., sodium or potassium peroxydisulfate) dissolved in 30–98% sulfuric acid at temperatures between -20°C and +30°C, preferably 0°C to 10°C. The mixture is stirred for 10–30 minutes (or up to 24 hours at lower acid concentrations), then poured onto ice to precipitate the product.

Advantages : This method avoids expensive o-aminophenols or o-nitrophenols and oxalyl chloride reagents, providing a straightforward route with high purity and yields (up to 95% for some derivatives).

Relevance to 7-(Trifluoromethyl) Derivative : Nuclear-substituted isatins bearing trifluoromethyl groups can be used, yielding 2,3-dioxo-1,4-benzoxazine intermediates with trifluoromethyl substitution in yields around 82%.

N-Alkylation or N-Acylation and Reduction to Hydroxyalkyl Benzoxazines

Following the formation of 3-oxo-4-substituted carbonylalkylbenzoxazine intermediates, N-alkylation or N-acylation is performed using halides, sulfonates, or esters under basic conditions. The reaction typically employs organic solvents inert to the reaction (e.g., N,N-dimethylformamide, tetrahydrofuran, or toluene) and bases such as triethylamine, potassium tert-butoxide, or sodium hydride.

-

- Organic solvents: DMF, DMSO, THF, toluene, etc.

- Bases: Triethylamine, potassium tert-butoxide, sodium hydride.

- Temperature: Variable; room temperature to reflux depending on substrates.

- Catalysts: Copper catalysts (copper iodide, copper sulfate) may be used to facilitate reactions.

Reduction Step : The resulting 3-oxo derivatives are reduced to hydroxyalkyl derivatives using borane reagents, preferably borane-tetrahydrofuran complex, under heating or reflux.

Oxidation to Carbonyl Derivatives (Swern or Jones Oxidation)

The hydroxyalkyl benzoxazine intermediates can be oxidized to carbonyl compounds using classical oxidation methods such as Swern oxidation or Jones oxidation. These reactions are typically carried out in inert solvents like methylene chloride under cooling (-60°C) and inert atmosphere conditions.

- Swern Oxidation : Uses activated dimethyl sulfoxide (prepared from oxalyl chloride and DMSO) and triethylamine to convert alcohols to aldehydes or ketones.

Cyclization to Lactam-Containing Benzoxazines

Halobutyrylamino or halovalerylamino benzoxazine intermediates can undergo cyclization under basic conditions (e.g., potassium tert-butoxide) to form lactam rings attached to the benzoxazine core. This step is important for structural diversification and may be relevant for synthesizing analogs with enhanced biological activity.

| Step No. | Reaction Type | Key Reagents/Conditions | Solvents/Inert Atmosphere | Temperature Range | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Oxidation of Isatin | Sodium or potassium peroxydisulfate, sulfuric acid | Sulfuric acid (30-98%) | -20°C to +30°C | 82–95 | Suitable for trifluoromethyl-substituted isatins |

| 2 | N-Alkylation/Acylation | Halide/sulfonate/ester, triethylamine or potassium tert-butoxide | DMF, DMSO, THF, toluene | RT to reflux | Not specified | Copper catalysts may be used |

| 3 | Reduction | Borane-tetrahydrofuran complex | THF or compatible solvent | Heating/reflux | Not specified | Converts 3-oxo to hydroxyalkyl benzoxazines |

| 4 | Oxidation | Swern oxidation (activated DMSO, triethylamine) or Jones oxidation | Methylene chloride, inert atmosphere | ~ -60°C | Not specified | Converts alcohol to carbonyl group |

| 5 | Cyclization | Potassium tert-butoxide | Organic solvent, inert atmosphere | Variable | Not specified | Forms lactam ring on benzoxazine core |

The oxidation of isatins is a robust and scalable method to access benzoxazine cores with substituents such as trifluoromethyl groups, providing high-purity intermediates suitable for further functionalization.

The choice of base and solvent in N-alkylation/acylation steps significantly influences reaction efficiency and selectivity. Triethylamine and potassium tert-butoxide are preferred bases, with DMF and THF as common solvents due to their inertness and solubilizing properties.

Borane-tetrahydrofuran complex is a mild and effective reducing agent for converting keto intermediates to hydroxy derivatives, compatible with sensitive functional groups like trifluoromethyl.

Oxidation steps require careful temperature control and inert atmosphere to prevent side reactions and degradation, especially when handling sensitive benzoxazine intermediates.

Cyclization to form lactam rings adds structural complexity and potential biological activity, often performed under similar conditions as N-alkylation but requiring precise control to achieve ring closure without decomposition.

The preparation of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves a sequence of well-established synthetic transformations starting from trifluoromethyl-substituted isatins. The key steps include peroxydisulfate-mediated oxidation, N-alkylation or acylation under basic conditions, reduction with borane complexes, and selective oxidation to carbonyl derivatives. These methods are supported by extensive literature and patent disclosures, offering high yields, scalability, and versatility for structural modifications. The trifluoromethyl substituent is well-tolerated throughout these reactions, enabling the synthesis of this compound with potential applications in medicinal and agricultural chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclization of precursor amines or phenolic intermediates with trifluoromethyl-containing reagents. For example, benzoxazine cores can be constructed via acid-catalyzed condensation of 2-aminophenol derivatives with carbonyl compounds, followed by trifluoromethylation using agents like TMSCF₃ or CF₃X under transition metal catalysis. Purification often employs recrystallization (as seen in analogs with mp >200°C in catalogs) or column chromatography .

Q. How can the compound’s purity and structural integrity be validated?

- Methodological Answer : Use a combination of HPLC (with UV detection at 254 nm for aromatic systems), ¹H/¹³C NMR (to confirm trifluoromethyl integration and benzoxazine ring protons), and mass spectrometry (HRMS for exact mass). X-ray crystallography is recommended for unambiguous confirmation of stereochemistry, especially if chiral centers are present (as observed in structurally related benzoxazine derivatives) .

Q. What analytical techniques are suitable for quantifying impurities or degradation products?

- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) can separate polar degradation products. For epimeric impurities (common in bicyclic systems), chiral columns or ion-pair chromatography may resolve co-eluting peaks. LC-MS/MS aids in identifying unknown impurities by fragmentation patterns .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound in pharmacological contexts?

- Methodological Answer : Focus on modifying the trifluoromethyl group, benzoxazine ring substituents, and carboxylic acid moiety. For example:

- Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro) to assess impact on target binding.

- Introduce substituents at the 3,4-dihydro position to evaluate steric effects.

- Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking to correlate structural changes with activity. Reference analogs with piperazinyl or methyl groups in benzoxazine scaffolds for guidance .

Q. How to address contradictions in reported solubility or stability data across studies?

- Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, solvent systems). For solubility discrepancies, use dynamic light scattering (DLS) to detect aggregates. Stability studies should include forced degradation (heat, light, oxidation) with HPLC monitoring. Cross-validate findings using orthogonal techniques like NMR or FTIR to confirm degradation pathways .

Q. What strategies can resolve conflicting pharmacological efficacy data in different cell lines?

- Methodological Answer :

- Assay Optimization : Standardize cell culture conditions (passage number, serum concentration) and validate target expression (via Western blot or qPCR).

- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity.

- Data Normalization : Include internal controls (e.g., housekeeping genes for qPCR) and reference compounds with known activity.

- Meta-Analysis : Compare data across studies using systematic review tools to identify confounding variables (e.g., metabolite interference in MTT assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.